Etozolin hydrochloride
Overview
Description
Etozolin hydrochloride is a loop diuretic marketed in Europe under the names Diulozin, Elkapin, and Etopinil. It is primarily used for the treatment of edema and hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etozolin hydrochloride involves the reaction of ethyl 2-(2Z)-3-methyl-4-oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetate with hydrochloric acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Etozolin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds .
Scientific Research Applications
Etozolin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is used in clinical research for the treatment of hypertension and edema.
Industry: The compound is used in the development of new diuretic drugs and in the study of drug delivery systems
Mechanism of Action
Etozolin hydrochloride exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The molecular targets involved include the sodium-potassium-chloride cotransporter and various ion channels in the renal tubules .
Comparison with Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: A potent loop diuretic with a shorter duration of action compared to etozolin hydrochloride.
Torsemide: A loop diuretic with a longer half-life and different pharmacokinetic properties
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its ability to inhibit the sodium-potassium-chloride cotransporter effectively makes it a valuable therapeutic agent for the treatment of hypertension and edema .
Properties
IUPAC Name |
ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAFCXGDWOODX-KVVVOXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018925 | |
Record name | Etozolin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-90-7 | |
Record name | Etozolin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etozolin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETOZOLIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92BYI8Y56J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.